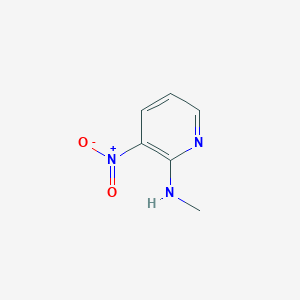
1H-1,2,4-Triazole, 1-(2-propényl)-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-1,2,4-Triazole derivatives involves multiple approaches, including the utilization of click chemistry reactions for generating organosulfur and -selenium ligands, and the subsequent reaction with metal complexes for potential catalytic applications (Saleem et al., 2013). Another method includes nucleophilic attack by sodium azide on activated acetylenes in dimethylformamide, leading to a range of H-1,2,3-triazoles (Tanaka et al., 1973).
Molecular Structure Analysis
The molecular structure of 1H-1,2,4-Triazole derivatives has been explored through various spectroscopic and crystallographic techniques. Studies have provided insights into the coordination behavior of these compounds when bonded with metals like ruthenium, showcasing a pseudo-octahedral “piano-stool” arrangement (Saleem et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1H-1,2,4-Triazole derivatives include catalytic oxidation of alcohols and transfer hydrogenation of ketones, with the efficacy depending on the ligand coordination to the metal center (Saleem et al., 2014). This illustrates the compound's versatility in catalytic applications.
Physical Properties Analysis
Physical properties such as bond distances and angles in 1H- and 2H-1,2,3-triazoles have been accurately determined using millimeter-wave spectroscopy, providing detailed structural information crucial for understanding the compound's behavior in various conditions (Zdanovskaia et al., 2022).
Chemical Properties Analysis
The chemical properties of 1H-1,2,4-Triazole derivatives, particularly their reactivity and interaction with different chemical groups, have been extensively studied. For instance, the interaction with ferrocenyl moieties and the resultant antimicrobial and antifungal activities highlight the compound's potential in pharmaceutical applications (Liu et al., 2008).
Applications De Recherche Scientifique
Chimie médicinale et pharmaceutique
Les composés triazoles, y compris le 1,2,4-triazole, présentent de larges activités biologiques telles que des activités antimicrobiennes, analgésiques, anti-inflammatoires, anticonvulsivantes, antinéoplasiques, antimalariennes, antivirales, antiprolifératives et anticancéreuses . Ce sont des hétérocycles importants en chimie médicinale et pharmaceutique .
Applications antifongiques
Les composés triazoles sont utilisés dans le développement de médicaments antifongiques. Des exemples incluent le kétoconazole et le fluconazole . Ces médicaments ont une structure triazole et se sont avérés efficaces .
Agrochimie
Les composés contenant du triazole ont une valeur d'application importante en agrochimie . Leur structure unique facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs, induisant des activités biologiques à large spectre .
Chimie des matériaux
Dans le domaine de la chimie des matériaux, les composés triazoles ont montré un potentiel significatif . Leur structure et leurs propriétés uniques les rendent adaptés à diverses applications .
Applications anticancéreuses
Des dérivés du 1,2,4-triazole ont été synthétisés et évalués comme agents anticancéreux prometteurs . Certains de ces dérivés ont montré une activité cytotoxique prometteuse contre certaines lignées cellulaires cancéreuses .
Applications antituberculeuses
Les composés triazoles ont montré un potentiel dans le traitement de la tuberculose . Leur capacité à former des liaisons hydrogène avec différentes cibles améliore leur pharmacocinétique et leurs propriétés pharmacologiques .
Applications antibactériennes
Les composés triazoles ont démontré des propriétés antibactériennes . Ils ont été utilisés dans la conception et la synthèse de divers composés médicinaux présentant une activité antibactérienne .
Applications anti-VIH
Les composés triazoles ont été utilisés dans le développement de médicaments anti-VIH . Leur capacité à interagir avec les enzymes et les récepteurs les rend efficaces dans cette application .
Orientations Futures
Triazoles, including 1H-1,2,4-Triazole, 1-(2-propenyl)-, have been the focus of renewed interest among organic and medicinal chemists . They have been synthesized based on the molecular hybridization approach and have shown promise in treating various conditions . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .
Propriétés
IUPAC Name |
1-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-3-8-5-6-4-7-8/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADAMWWRAKRHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341359 | |
| Record name | 1H-1,2,4-Triazole, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63935-98-8 | |
| Record name | 1H-1,2,4-Triazole, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















